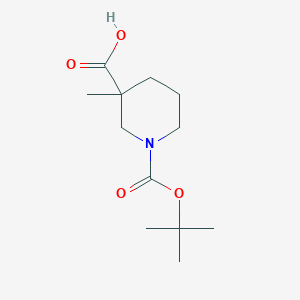

1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid

説明

Synthesis Analysis

The synthesis of stereoisomers of related compounds demonstrates the versatility of tert-butoxycarbonyl-protected intermediates in creating structurally complex and stereochemically defined products. For instance, Bakonyi et al. (2013) outlined a synthesis route for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, highlighting the importance of reaction conditions in achieving desired cis or trans acids through diastereomeric salt formation or chromatography on a chiral stationary phase (Bakonyi et al., 2013).

Molecular Structure Analysis

Studies such as those conducted by Jankowska et al. (2002) on similar tert-butoxycarbonyl compounds reveal the influence of N-methylation on peptide conformation, demonstrating the structural intricacies and the impact of substituents on molecular behavior (Jankowska et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid and its derivatives are central to the development of novel synthetic pathways. Crane et al. (2011) utilized trichloroisocyanuric acid (TCCA) mediated Hofmann rearrangement to synthesize related compounds, showcasing the compound's versatility in organic synthesis (Crane et al., 2011).

Physical Properties Analysis

The physical properties of 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid, such as solubility, melting point, and stability, are crucial for its handling and application in synthesis. However, specific studies focusing on these aspects were not identified in the search, indicating a potential gap in the literature.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and compatibility with different reagents and solvents, define the utility of 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid in synthetic chemistry. Research by Saito et al. (2006) on a novel tert-butoxycarbonylation reagent underscores the importance of understanding the compound's chemical behavior for its effective use in organic synthesis (Saito et al., 2006).

科学的研究の応用

The Boc group can be added to an amino acid using di-tert-butyl pyrocarbonate . The reaction conditions can be optimized to maximize the yield of the desired product . After the peptide chain is assembled, the Boc group can be removed under acidic conditions to reveal the original amino group .

-

High-Temperature Deprotection of Boc Amino Acids and Peptides

- Field : Organic Chemistry

- Application : A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid . The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect .

- Method : The study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .

- Results : This method provides a rapid and effective way to deprotect Boc amino acids and peptides at high temperatures .

-

Dipeptide Synthesis Using Boc-Protected Amino Acid Ionic Liquids

- Field : Peptide Synthesis

- Application : A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These protected AAILs were used as the starting materials in dipeptide synthesis .

- Method : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

- Results : This method expands the applicability of AAILs in organic synthesis, particularly in dipeptide synthesis .

-

Rapid Deprotection of Boc Amino Acids and Peptides at High Temperatures

- Field : Organic Chemistry

- Application : A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid . This study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .

- Method : The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect .

- Results : This method provides a rapid and effective way to deprotect Boc amino acids and peptides at high temperatures .

-

Dipeptide Synthesis Using Boc-Protected Amino Acid Ionic Liquids

- Field : Peptide Synthesis

- Application : A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These protected AAILs were used as the starting materials in dipeptide synthesis .

- Method : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

- Results : This method expands the applicability of AAILs in organic synthesis, particularly in dipeptide synthesis .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

特性

IUPAC Name |

3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-6-12(4,8-13)9(14)15/h5-8H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQIKLOOSITZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595188 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid | |

CAS RN |

534602-47-6 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

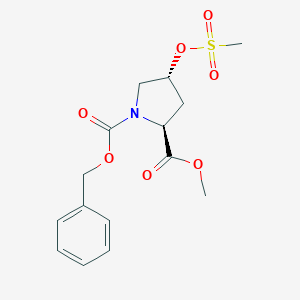

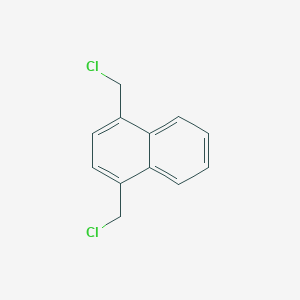

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)